molecular formula C19H30BrNO5 B14673573 1-Pentylamine, 5-bromo-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate CAS No. 42055-00-5

1-Pentylamine, 5-bromo-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate

Katalognummer: B14673573
CAS-Nummer: 42055-00-5
Molekulargewicht: 432.3 g/mol
InChI-Schlüssel: DKPHQPOYNSZPEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pentylamine, 5-bromo-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate is a chemical compound with the molecular formula C17-H28-Br-N-O.C2-H2-O4 and a molecular weight of 432.41 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentylamine, 5-bromo-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate involves several stepsThe final step involves the formation of the oxalate salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process includes the use of bromine, ethylating agents, and xylyloxy compounds. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Pentylamine, 5-bromo-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-Pentylamine, 5-bromo-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Pentylamine, 5-bromo-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Pentylamine, 5-bromo-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the 2-(2,6-xylyloxy)ethyl group and the oxalate salt form differentiates it from other similar compounds, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

42055-00-5

Molekularformel

C19H30BrNO5

Molekulargewicht

432.3 g/mol

IUPAC-Name

5-bromo-N-[2-(2,6-dimethylphenoxy)ethyl]-N-ethylpentan-1-amine;oxalic acid

InChI

InChI=1S/C17H28BrNO.C2H2O4/c1-4-19(12-7-5-6-11-18)13-14-20-17-15(2)9-8-10-16(17)3;3-1(4)2(5)6/h8-10H,4-7,11-14H2,1-3H3;(H,3,4)(H,5,6)

InChI-Schlüssel

DKPHQPOYNSZPEV-UHFFFAOYSA-N

Kanonische SMILES

CCN(CCCCCBr)CCOC1=C(C=CC=C1C)C.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.